molecular formula C16H15F3N2O3 B2683742 2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 2034389-18-7

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2683742
CAS No.: 2034389-18-7
M. Wt: 340.302
InChI Key: GUXWWPBEPCPDFE-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a carboxamide group

Preparation Methods

The synthesis of 2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the carboxamide linkage. One common synthetic route involves the reaction of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 2-(trifluoromethyl)aniline under appropriate conditions to form the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

Biological Activity

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyridine ring, a carboxamide group, and both methoxyethoxy and trifluoromethyl substituents. These structural characteristics contribute to its lipophilicity and ability to interact with various biological targets, making it a candidate for further research in antimicrobial and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15F3N2O3\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_3

This structure includes:

  • A pyridine ring that enhances hydrogen bonding capabilities.
  • A trifluoromethyl group that increases lipophilicity, facilitating cellular uptake.
  • A methoxyethoxy group that may contribute to the compound's solubility and stability.

The mechanism of action for this compound primarily involves its interaction with specific receptors or enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the pyridine ring facilitates binding through hydrogen bonds and π-π interactions. This dual functionality allows the compound to modulate various biological pathways, particularly in cancer and microbial resistance contexts.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these cell lines have been reported in the micromolar range, indicating a promising level of activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (μM)Reference
AntimicrobialVarious bacterial strainsNot specified
AnticancerMCF-70.65
MEL-82.41

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, this compound demonstrated significant apoptosis induction, as evidenced by flow cytometry assays. The mechanism involved increased expression of apoptotic markers such as p53 and caspase-3 cleavage .
  • Microbial Resistance : Another investigation focused on the compound's efficacy against resistant bacterial strains. It was found to inhibit growth effectively, suggesting that modifications to enhance its antimicrobial properties could be beneficial in developing new therapeutic agents against resistant infections .

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-23-8-9-24-14-10-11(6-7-20-14)15(22)21-13-5-3-2-4-12(13)16(17,18)19/h2-7,10H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWWPBEPCPDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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